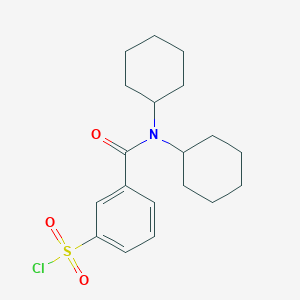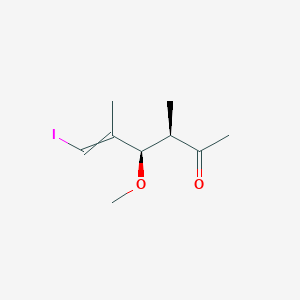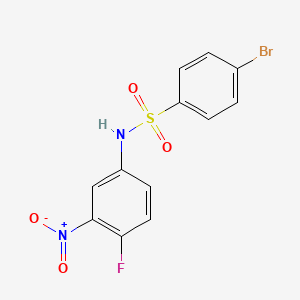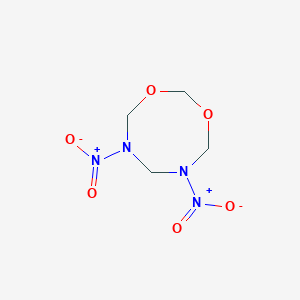
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with dicyclohexylcarbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of automated systems can help in maintaining consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by other nucleophiles, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Sulfonamides: Substitution reactions with amines lead to the formation of sulfonamides.
Sulfonic Acids: Hydrolysis results in the formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, such as a sulfonamide or sulfonic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound also contains a sulfonyl chloride group attached to a benzene ring but has a trifluoromethyl group instead of a dicyclohexylcarbamoyl group.
Benzene-1,3-disulfonyl chloride: This compound contains two sulfonyl chloride groups attached to a benzene ring.
Uniqueness
3-(Dicyclohexylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the dicyclohexylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the steric and electronic effects of the dicyclohexylcarbamoyl group are advantageous .
Eigenschaften
CAS-Nummer |
416845-55-1 |
|---|---|
Molekularformel |
C19H26ClNO3S |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
3-(dicyclohexylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C19H26ClNO3S/c20-25(23,24)18-13-7-8-15(14-18)19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12H2 |
InChI-Schlüssel |
WLENQVDYDQBZTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)


![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)


![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)


phosphane](/img/structure/B14254430.png)
